3-Bromo-2-(piperidin-3-yloxy)pyridine
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Overview
Description
3-Bromo-2-(piperidin-3-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a piperidin-3-yloxy group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 3-bromopyridine with piperidin-3-ol under suitable conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of piperidin-3-ol displaces the bromine atom in 3-bromopyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The piperidin-3-yloxy group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives
Scientific Research Applications
3-Bromo-2-(piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidin-3-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a piperidin-3-yloxy group.
2-(Piperidin-3-yloxy)pyridine: Lacks the bromine atom at the third position.
3-Bromo-2-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group instead of piperidin-3-yloxy.
Uniqueness
3-Bromo-2-(piperidin-3-yloxy)pyridine is unique due to the specific positioning of the bromine atom and the piperidin-3-yloxy group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-bromo-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 |
InChI Key |
DGJJWOXOVCIWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC=N2)Br |
Origin of Product |
United States |
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